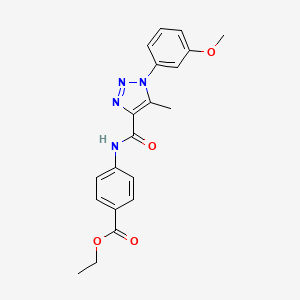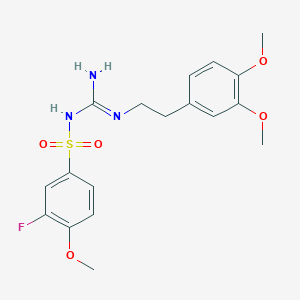
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of a sulfonyl amide group and are often used as therapeutic agents due to their inhibitory effects on various enzymes.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chloride to form the parent sulfonamide molecule, which can then be further modified. For instance, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This parent molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the geometry, vibrational wavenumbers, and potential energy distribution of the molecules. For example, the FT-IR and FT-Raman spectra of a related sulfonamide compound were analyzed, and the geometry and vibrational wavenumbers were calculated using quantum chemistry codes .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including enzyme inhibitory kinetics. For instance, one study demonstrated that a sulfonamide derivative showed competitive inhibition against acetylcholinesterase, forming an enzyme-inhibitor complex . Additionally, copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant has been reported, which is relevant for the modification of sulfonamide structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly impact their pharmacological potential. For example, a novel small molecule HIF-1 pathway inhibitor with a sulfonamide group exhibited poor water solubility, prompting further investigation into its structure-activity relationships . The solubility and other properties like hyperpolarizability are important for the development of these compounds as therapeutic agents or for applications in non-linear optics .
Case Studies
Several sulfonamide derivatives have been evaluated for their potential as therapeutic agents. For instance, compounds from sulfonamide-focused libraries have been tested in antitumor screens, with some advancing to clinical trials as cell cycle inhibitors . Another study evaluated the anticholinesterase and antioxidant activities of sulfonamide derivatives, providing insights into their potential for treating conditions like Alzheimer's disease .
Scientific Research Applications
Electrophilic Fluorination Reagents
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a novel electrophilic fluorinating reagent, showcasing improved enantioselectivity in product synthesis. This highlights the utility of fluorinated benzenesulfonimides in enhancing the specificity of chemical reactions, potentially applicable to the synthesis or modification of complex molecules, including pharmaceuticals (Yasui et al., 2011).
Metal Complex Synthesis
Research on the synthesis of platinum(II) dithiocarbimato complexes from reactions involving 4-iodo and 4-fluorobenzenesulfonamide demonstrates the versatility of sulfonamide derivatives in forming coordination compounds. These complexes have potential applications in catalysis, materials science, and as precursors for further chemical transformations (Amim et al., 2008).
Corrosion Inhibition Studies
The inhibition efficiency of various piperidine derivatives, including those with methoxybenzenesulfonamide functionalities, on the corrosion of iron highlights the application of sulfonamide derivatives in corrosion science. These studies are crucial for developing more effective corrosion inhibitors for industrial applications, showcasing the chemical's potential in materials protection (Kaya et al., 2016).
Novel Synthesis Techniques
Innovative synthesis techniques for fluorinated methoxy arenes via the fluorodecarboxylation of carboxylic acids using photosensitizers and N-fluorobenzenesulfonimide (NFSI) illustrate the role of sulfonamide derivatives in facilitating the introduction of fluorine atoms into organic molecules. This process is significant for the development of agrochemicals and pharmaceuticals (Leung & Sammis, 2015).
Antimicrobial and Antituberculosis Agents
The synthesis and evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial activity against Mycobacterium tuberculosis underscore the potential of sulfonamide derivatives in addressing global health challenges. This research points to the utility of these compounds in the development of novel antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S/c1-25-15-7-5-13(11-14(15)19)28(23,24)22-18(20)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H3,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUHNMEMCASRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)
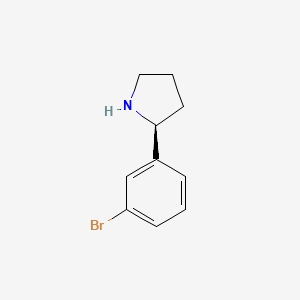
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)
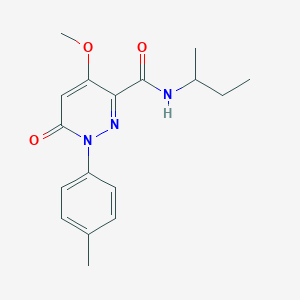
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
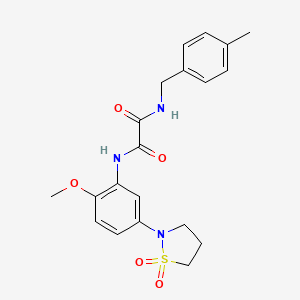

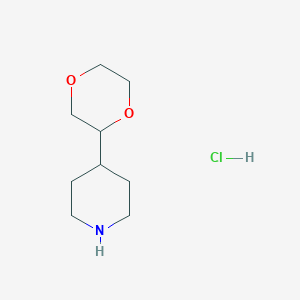

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
